Several methods exist for synthesizing TMDSCB. One common approach involves the reaction of bis(chloromethyl)dimethylsilane with an active metal derivative, such as lithium or magnesium. [] Another method utilizes the reaction of 1-chloromethyl-1,1,3,3-tetramethyl-3-chloro-1,1,3,3-disilabutane with an electrochemically generated base. []
Ring-Opening Reactions: TMDSCB reacts with halogens, hydrogen halides, and nucleophiles like lithium aluminum hydride, phenyllithium, and Grignard reagents, resulting in ring-opened products. [, , ] For example, reaction with lithium aluminum hydride yields bis(dimethylsilyl)ethane. []
Ring-Expansion Reactions: TMDSCB can undergo ring expansion reactions. For instance, reaction with photochemically generated methylene leads to the formation of 1,1,3,3-tetramethyl-4,5-bis(trimethylsilyl)-1,3-disilacyclopent-4-ene. []
Reactions with Chlorosilanes: In the presence of catalysts like hexachloroplatinic acid or tin(IV) chloride, TMDSCB reacts with chlorosilanes, primarily yielding chlorine-exchange products. []
Reactions with Boron Halides: TMDSCB reacts with boron halides, leading to the formation of various products depending on the reaction conditions and the boron halide used. []
The mechanism of action for TMDSCB depends on the specific reaction. In ring-opening reactions, the strained ring system is susceptible to nucleophilic or electrophilic attack, leading to ring cleavage. In ring-expansion reactions, the reaction often proceeds through a radical intermediate. [] For reactions involving catalysts, the catalyst typically activates the Si-C bond, facilitating subsequent reactions. []
Physical State: TMDSCB is a colorless liquid at room temperature. []
Solubility: It is soluble in common organic solvents like diethyl ether, hexane, and toluene. []
Thermal Stability: TMDSCB exhibits moderate thermal stability, decomposing at elevated temperatures to form various products, including ethylene and dimethylsilylene. []
Precursor for Linear and Cyclic Silanes: TMDSCB is a valuable precursor in organosilicon chemistry for synthesizing linear and cyclic silanes with controlled structures. These silanes have applications in various fields, including polymers, materials science, and catalysis. [, ]
Chemical Vapor Deposition (CVD) Precursor: TMDSCB serves as a precursor for silicon carbide (SiC) thin films in hot-wire CVD processes. [, ] The decomposition of TMDSCB on a heated filament generates reactive species, including methyl radicals, which contribute to SiC deposition.
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